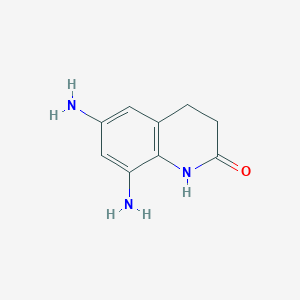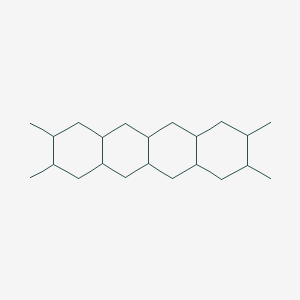
2,3,8,9-Tetramethyloctadecahydrotetracene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3,8,9-Tetramethyloctadecahydrotetracene is a complex organic compound characterized by its unique structure and properties. This compound belongs to the tetracene family, which is known for its applications in various scientific fields due to its stability and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,8,9-Tetramethyloctadecahydrotetracene typically involves multi-step organic reactions. One common method includes the Diels-Alder reaction, where 1,4-anthraquinones react with 3,4-dialkylthiophene-1,1-dioxides to form the desired tetracene derivatives . The reaction conditions often require elevated temperatures and the presence of catalysts to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale Diels-Alder reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2,3,8,9-Tetramethyloctadecahydrotetracene undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogenation and nitration are common substitution reactions, where halogens or nitro groups replace hydrogen atoms on the tetracene ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Chlorine or bromine in the presence of a catalyst like iron(III) chloride.
Major Products Formed
Oxidation: Formation of quinones and other oxygenated derivatives.
Reduction: Formation of dihydro or tetrahydro derivatives.
Substitution: Formation of halogenated or nitrated tetracene derivatives.
Aplicaciones Científicas De Investigación
2,3,8,9-Tetramethyloctadecahydrotetracene has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and polymers.
Biology: Studied for its potential interactions with biological macromolecules and its role in biochemical pathways.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Mecanismo De Acción
The mechanism by which 2,3,8,9-Tetramethyloctadecahydrotetracene exerts its effects involves its interaction with specific molecular targets and pathways. The compound can act as an electron donor or acceptor, facilitating redox reactions in biological systems. Its unique structure allows it to intercalate into DNA, potentially disrupting replication and transcription processes .
Comparación Con Compuestos Similares
Similar Compounds
2,3,7,8-Tetrachlorodibenzo-p-dioxin: Known for its toxicity and environmental impact.
2,3,8,9-Tetraalkyltetracenes: Similar in structure but differ in the alkyl groups attached to the tetracene ring.
Uniqueness
2,3,8,9-Tetramethyloctadecahydrotetracene is unique due to its specific methyl substitutions, which confer distinct chemical and physical properties. These substitutions enhance its stability and reactivity, making it valuable for various applications in research and industry.
Propiedades
Número CAS |
918312-20-6 |
|---|---|
Fórmula molecular |
C22H38 |
Peso molecular |
302.5 g/mol |
Nombre IUPAC |
2,3,8,9-tetramethyl-1,2,3,4,4a,5,5a,6,6a,7,8,9,10,10a,11,11a,12,12a-octadecahydrotetracene |
InChI |
InChI=1S/C22H38/c1-13-5-17-9-21-11-19-7-15(3)16(4)8-20(19)12-22(21)10-18(17)6-14(13)2/h13-22H,5-12H2,1-4H3 |
Clave InChI |
ORRBCTXYHAWHEM-UHFFFAOYSA-N |
SMILES canónico |
CC1CC2CC3CC4CC(C(CC4CC3CC2CC1C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


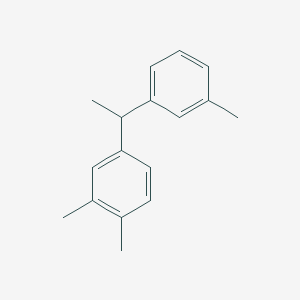
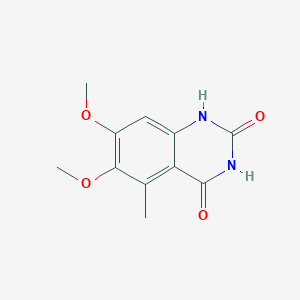
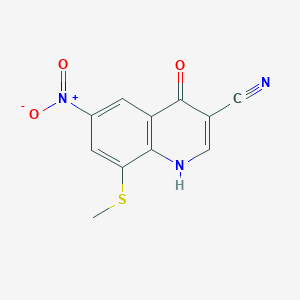

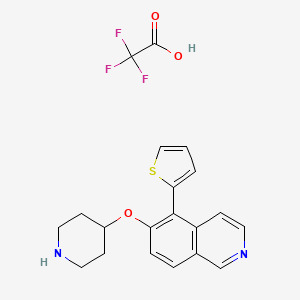

phosphanium bromide](/img/structure/B12611416.png)
![4-Nitro-N-[2-(2-phenyl-1H-indol-3-yl)propyl]benzene-1-sulfonamide](/img/structure/B12611433.png)
![2-[1-(Bromomethyl)cyclopropyl]-4,4-dimethyl-4,5-dihydro-1,3-oxazole](/img/structure/B12611436.png)
![2H-Pyrrolo[2,3-b]pyridin-2-one, 5-bromo-1,3-dihydro-3-(methylthio)-](/img/structure/B12611439.png)
![2alpha-[(R)-3-Nitro-alpha-hydroxybenzyl]cyclohexanone](/img/structure/B12611443.png)

![N-[Ethoxy(phenyl)phosphoryl]-L-aspartic acid](/img/structure/B12611455.png)
